Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-
Description
Benzenesulfonamide derivatives are a critical class of compounds in medicinal and agrochemical research due to their versatile biological activities. The compound 4-chloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide features a sulfonamide core substituted with a 4-chlorophenyl group and an aniline moiety bearing 3-chloro and 4-hydroxy substituents. This unique combination of electron-withdrawing (Cl) and electron-donating (OH) groups influences its physicochemical properties, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
4-chloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-8-1-4-10(5-2-8)19(17,18)15-9-3-6-12(16)11(14)7-9/h1-7,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTDZZXNQIDWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359499 | |
| Record name | Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141481-31-4 | |
| Record name | Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis Strategies
4-Chlorobenzenesulfonyl chloride is typically synthesized via chlorosulfonation of chlorobenzene using chlorosulfonic acid, followed by thionyl chloride (SOCl₂) activation. Alternatively, phosphorus pentachloride (PCl₅) in chlorobenzene at 70–90°C achieves 85–92% conversion. 3-Chloro-4-hydroxyaniline is accessible through nitration, reduction, and diazotization of 4-chlorophenol, though regioselective halogenation remains challenging.
Sulfonamide Bond Formation: Methodological Comparison
Classical Schotten-Baumann Reaction
Reacting 4-chlorobenzenesulfonyl chloride (1.0 equiv) with 3-chloro-4-hydroxyaniline (1.1 equiv) in a biphasic system (NaOH/H₂O and dichloromethane) at 0–5°C yields the sulfonamide in 68–74% purity. However, competing hydrolysis of the sulfonyl chloride reduces efficiency, necessitating excess reagents.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane/H₂O |
| Base | NaOH (2.0 equiv) |
| Time | 4–6 hours |
Catalytic Hydrogenation Approach
A patent by EP0380144A1 describes a one-pot method using palladium on carbon (Pd/C) to reduce a nitro intermediate in situ. Starting from 4-chloro-N-(3-chloro-4-nitrophenyl)benzenesulfonamide, hydrogenation at 50–52°C under 3 bar H₂ pressure achieves 89% yield with 98.3% optical purity (though stereochemistry is irrelevant here). This method avoids harsh bases but requires specialized equipment.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation (150°C, 20 min) in DMF with K₂CO₃ as base, achieving 82% yield. This method reduces side products like N,N-disubstituted sulfonamides by accelerating reaction kinetics.
Purification and Characterization
Crystallization Optimization
Crude product purification via recrystallization from ethanol/water (3:1 v/v) removes unreacted aniline and inorganic salts. Gradient cooling (60°C → 4°C over 12 h) yields needle-like crystals with >99% HPLC purity.
Spectroscopic Validation
- IR Spectroscopy : N–H stretch (3360 cm⁻¹), S=O asymmetric/symmetric stretches (1365 cm⁻¹, 1172 cm⁻¹), and C–Cl stretches (745 cm⁻¹).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, SO₂NH), 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.68 (d, J = 8.4 Hz, 2H, Ar–H), 7.12 (d, J = 2.8 Hz, 1H, Ar–H), 6.98 (dd, J = 8.8, 2.8 Hz, 1H, Ar–H), 6.83 (d, J = 8.8 Hz, 1H, Ar–H).
- HRMS-ESI : [M+H]⁺ m/z calcd for C₁₂H₉Cl₂NO₃S: 324.9702; found: 324.9705.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
A pilot-scale study (EP0512953B1) demonstrates continuous production using microreactors:
Environmental Impact Assessment
Waste streams contain ~15% HCl and residual solvents. Neutralization with CaCO₃ reduces acidity, while solvent recovery via distillation achieves 80% reuse.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Schotten-Baumann | 68–74 | 95–98 | 120–150 |
| Catalytic Hydrogenation | 89 | 99.5 | 180–200 |
| Microwave-Assisted | 82 | 98.5 | 140–160 |
| Continuous Flow | 91 | 99.8 | 90–110 |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol).
Major Products Formed
Substitution: Various substituted benzenesulfonamides.
Oxidation: Benzenesulfonamide derivatives with carbonyl groups.
Reduction: Amino-substituted benzenesulfonamides.
Scientific Research Applications
Antimicrobial Activity
Benzenesulfonamide derivatives, including 4-chloro-N-(3-chloro-4-hydroxyphenyl)-, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains due to their structural similarity to known sulfonamide antibiotics.
Case Study Example :
A study evaluated the antimicrobial activity of synthesized benzenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM, indicating their potential as effective antibacterial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential, particularly against breast cancer cell lines. The mechanism involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.
Case Study Example :
In vitro studies demonstrated that 4-chloro-N-(3-chloro-4-hydroxyphenyl)- benzenesulfonamide exhibited selective cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines. The compound's ability to inhibit CA IX was linked to its structural features, which enhance binding affinity.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells and is overexpressed in many solid tumors. By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of CA IX, where the compound binds and inhibits its enzymatic activity .
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
Crystallographic studies reveal that substituents significantly alter molecular geometry. For instance:
- 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I): The dihedral angle between the sulfonyl and anilino rings is 87.9°, with a C–SO₂–NH–C torsion angle of 77.8° .
- 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide (III): Exhibits a smaller dihedral angle (56.5° ) and torsion angle (-56.7° ), indicating greater planarity .
Hydrogen Bonding and Solid-State Packing
The hydroxyl group in the target compound enhances hydrogen bonding capacity. Analog I forms inversion-related dimers via N–H⋯O(S) interactions, stabilized by van der Waals forces . In contrast, 4-chloro-N-(2-naphthyl)benzenesulfonamide () lacks hydroxyl groups, relying on weaker interactions like π-π stacking .
Spectroscopic Properties
- IR Spectroscopy : The target compound’s hydroxyl group would show a broad O–H stretch (~3200 cm⁻¹), absent in analogs like 4-chloro-N-(benzyl)benzenesulfonamide (, entry 9), which displays only N–H (~3201 cm⁻¹) and SO₂ stretches .
- NMR : The 3-chloro-4-hydroxyphenyl moiety would produce distinct aromatic proton signals (e.g., δ 7.0–7.8 ppm) compared to naphthyl or benzyl substituents .
Comparative Data Table of Benzenesulfonamide Derivatives
Biological Activity
Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 4-chloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide
- CAS Number : 141481-31-4
- Molecular Formula : C12H10Cl2N2O3S
- Molecular Weight : 319.19 g/mol
Biological Activity Overview
The biological activity of benzenesulfonamides, including the compound , has been studied extensively. Key areas of interest include:
- Anticancer Activity
- Antimicrobial Properties
- Carbonic Anhydrase Inhibition
Anticancer Activity
Recent studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents. For instance:
- Mechanism of Action : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme that is often overexpressed in tumors. Inhibition of CA IX can lead to reduced tumor acidity and improved efficacy of chemotherapeutic agents .
- Case Study : A study demonstrated that benzenesulfonamide derivatives induced apoptosis in MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value indicating significant cytotoxicity, with a notable increase in annexin V-FITC positive apoptotic cells .
- Data Table - Anticancer Activity :
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-chloro-N-(3-chloro-4-hydroxyphenyl) | MDA-MB-231 | 10.93 | CA IX inhibition and apoptosis |
| 4e | MDA-MB-231 | 22.04 | Apoptosis induction |
| 4h | HCT116 | 12.7 | Apoptosis induction |
Antimicrobial Properties
The antimicrobial activity of benzenesulfonamides has also been investigated:
- In Vitro Studies : Compounds derived from benzenesulfonamide demonstrated significant antibacterial effects against various pathogens, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were recorded to assess potency .
- Data Table - Antimicrobial Activity :
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | S. aureus | 6.67 |
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases by benzenesulfonamides has implications for both cancer treatment and bacterial infections:
- Selectivity : Studies indicate that certain derivatives exhibit selectivity for CA IX over other isoforms, which is crucial for minimizing side effects during treatment .
- Research Findings : The IC50 values for new derivatives against CA IX ranged from 10.93 to 25.06 nM, indicating strong inhibitory potential .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-chloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sulfonylation of the aniline derivative with 4-chlorobenzenesulfonyl chloride. Key steps include:
- Reaction setup : React 3-chloro-4-hydroxyaniline with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., chloroform) under controlled pH to avoid premature hydrolysis of the sulfonyl chloride .
- Purification : Use recrystallization from ethanol or dilute aqueous solutions to isolate the product, ensuring removal of unreacted starting materials .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.1 molar ratio of aniline to sulfonyl chloride) and employ reflux conditions (e.g., 15–60 minutes) to enhance conversion .
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions. For example, aromatic protons appear at δ 7.0–7.8 ppm, and sulfonamide NH protons resonate as broad singlets (~δ 7.1 ppm) .
- Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches at 1334–1160 cm and aromatic C-Cl bonds at 730–860 cm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] for CHClNOS: 318.0) .
- Reverse-Phase HPLC : Use gradients (e.g., acetonitrile/water) to assess purity (>95%) and monitor degradation products .
Advanced: How can X-ray crystallography and computational tools resolve conformational dynamics and intermolecular interactions?
Answer:
- Crystallization : Grow single crystals via slow evaporation of ethanolic solutions. Monitor crystal quality using polarized light microscopy .
- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data. Process with SHELX (e.g., SHELXL for refinement) to solve the structure .
- Conformational analysis : Measure torsion angles (e.g., C—SO—NH—C = 77.8° in related derivatives) to assess molecular twisting .
- Hydrogen bonding : Identify N—H⋯O interactions (e.g., dimer formation) using Mercury or OLEX2 software .
Advanced: What strategies are employed to investigate structure-activity relationships (SAR) for anticancer activity?
Answer:
- Derivatization : Synthesize analogs with modified substituents (e.g., halogenation, hydroxylation) to evaluate effects on cytotoxicity .
- Biological assays : Test against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays. Compare IC values to establish potency trends .
- Target engagement : Perform enzyme inhibition assays (e.g., carbonic anhydrase IX) to correlate activity with structural features like sulfonamide coordination to zinc ions .
Basic: How should researchers purify and stabilize this compound under varying storage conditions?
Answer:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) for high-purity isolates .
- Stability testing : Store samples in amber vials at –20°C. Monitor degradation via periodic HPLC and NMR to detect hydrolysis or oxidation .
Advanced: How can discrepancies in reported biological data be systematically addressed?
Answer:
- Controlled assays : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
- Structural validation : Reconfirm compound identity via X-ray crystallography if conflicting bioactivity arises (e.g., polymorphic forms altering binding) .
- Meta-analysis : Compare substituent effects across studies (e.g., 3,5-dichloro vs. 3-chloro-4-hydroxy analogs) to identify trends .
Advanced: What computational methods predict target binding and pharmacokinetic properties?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX. Focus on sulfonamide-Zn coordination and hydrophobic contacts with active-site residues .
- ADMET prediction : Employ SwissADME to estimate logP (lipophilicity) and bioavailability. Optimize substituents to reduce metabolic clearance .
Basic: What analytical protocols validate synthetic intermediates and byproducts?
Answer:
- Thin-Layer Chromatography (TLC) : Monitor reactions using chloroform/methanol (95:5) to detect intermediates .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify byproducts (e.g., sulfonic acid derivatives) via fragmentation patterns .
Advanced: How are crystallographic data validated to ensure structural accuracy?
Answer:
- R-factor analysis : Refine structures to R < 0.05 using SHELXL. Cross-validate with PLATON to check for missed symmetry or disorder .
- Hydrogen placement : Restrain NH protons to 0.86 Å and refine isotropically (U = 1.2×U of parent atom) .
Advanced: What role do substituent electronic effects play in sulfonamide reactivity and bioactivity?
Answer:
- Hammett analysis : Correlate σ values of substituents (e.g., Cl, OH) with reaction rates (e.g., sulfonylation efficiency) or pK shifts .
- DFT calculations : Compute electrostatic potential maps (Gaussian 09) to predict nucleophilic attack sites on the sulfonamide group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
